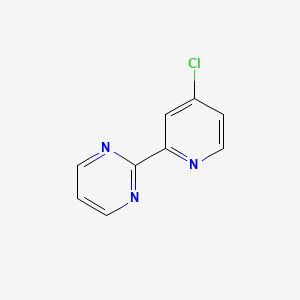

2-(4-Chloropyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloropyridin-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-7-2-5-11-8(6-7)9-12-3-1-4-13-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXISDKMCJRIQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157370-48-2 | |

| Record name | 2-(4-chloropyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Chloropyridin 2 Yl Pyrimidine and Its Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring is a cornerstone of this synthesis. Modern organic chemistry offers a variety of powerful techniques, including classical cyclization reactions and more contemporary multicomponent approaches.

Cyclization Reactions Utilizing Amidines and Carbonyl Precursors

A prevalent and versatile method for pyrimidine synthesis involves the condensation and cyclization of amidines with various carbonyl-containing precursors. rsc.orgnih.gov This approach allows for the introduction of diverse substituents onto the pyrimidine ring.

One notable strategy is the reaction of amidines with β-formyl enamides, catalyzed by Lewis acids such as samarium chloride, often under microwave irradiation to accelerate the reaction. rsc.org Another approach involves the regioselective reaction of amidines with carbonyl compounds like esters, aldehydes, and ketones. rsc.org This reaction can be mediated by reagents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of an iron(II)-complex. rsc.org The reaction mechanism is thought to proceed through a sequence of TEMPO complexation, enamine addition, and subsequent cyclization. rsc.org

Furthermore, the cyclization of amidines with saturated ketones can be achieved through a copper-catalyzed [3+3] annulation, employing an oxidant like 4-hydroxy-TEMPO. organic-chemistry.org This process involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield the pyrimidine core. organic-chemistry.org The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of these cyclization reactions. For instance, piperidine (B6355638) in DMF can catalyze the reaction between amidine compounds and a malononitrile (B47326) dimer, with electron-donating groups on the amidine generally leading to higher yields. mdpi.com

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

| Amidine Precursor | Carbonyl Precursor | Catalyst/Reagent | Product | Reference |

| Amidines | β-Formyl enamides | Samarium chloride | Substituted Pyrimidines | rsc.org |

| Amidines | Esters, Aldehydes, Ketones | TEMPO/Iron(II)-complex | Substituted Pyrimidines | rsc.org |

| Amidines | Saturated Ketones | Cu-catalyst/4-HO-TEMPO | Substituted Pyrimidines | organic-chemistry.org |

| Amidine compounds | Malononitrile dimer | Piperidine/DMF | 6-Aminopyrimidine derivatives | mdpi.com |

Multicomponent Annulation Approaches for Pyrimidine Formation

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net For pyrimidine synthesis, several innovative MCRs have been developed.

A notable example is the [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol (DMEA). organic-chemistry.org This copper(II)-catalyzed reaction proceeds via the oxidation of DMEA to generate an iminium species, which then reacts with the amidine and ketone. organic-chemistry.org This method is valued for its eco-friendliness and tolerance of a wide range of functional groups. organic-chemistry.org

Another powerful MCR is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. rsc.org This sustainable approach involves a series of condensation and dehydrogenation steps, efficiently catalyzed by PN5P-Ir-pincer complexes. rsc.org Additionally, a formal [3+1+1+1] annulation has been developed for the one-step synthesis of fluoroalkylated 2-H-pyrimidines from perfluoroalkyl alkenes, paraformaldehyde, and ammonium (B1175870) carbonate, where the latter two act as a formamidine (B1211174) surrogate. nih.gov This metal-free and additive-free method offers a broad substrate scope and excellent functional group compatibility. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Components | Catalyst/Reagent | Reaction Type | Product | Reference |

| Amidines, Ketones, N,N-dimethylaminoethanol | Copper(II) bromide | [3+2+1] Annulation | Substituted Pyrimidines | organic-chemistry.org |

| Amidines, Alcohols | PN5P-Ir-pincer complexes | Condensation/Dehydrogenation | Substituted Pyrimidines | rsc.org |

| Perfluoroalkyl alkenes, Paraformaldehyde, Ammonium carbonate | None | Formal [3+1+1+1] Annulation | Fluoroalkylated 2-H-Pyrimidines | nih.gov |

Strategies for the Construction of the Pyridine (B92270) Moiety

The synthesis of the 4-chloropyridine (B1293800) fragment is another critical aspect of constructing the target molecule. Directed functionalization of pre-existing pyridine rings is a key strategy.

Directed Functionalization of Pyridine Ring Systems

The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, make direct C-H functionalization challenging, particularly at the meta-position. snnu.edu.cn However, various strategies have been developed to achieve site-selective functionalization.

One common approach is the use of directing groups, which can facilitate metalation and subsequent functionalization at specific positions. snnu.edu.cn For instance, ruthenium-catalyzed meta-alkylation of 4-acetylpyridine (B144475) with alkenes has been reported. snnu.edu.cn Another strategy involves temporary dearomatization of the pyridine ring to create more electron-rich intermediates that can react with electrophiles at the β-nitrogen position, leading to meta-functionalized pyridines after rearomatization. snnu.edu.cn

For the synthesis of 2-substituted pyridines, a common method involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride (B1165640). organic-chemistry.org Starting from 4-chloropicolinamide, the corresponding nitrile can be prepared and then converted to methyl 4-chloropicolinimidate, a key intermediate for further derivatization. clockss.org The selective functionalization of dichloropyridines is also a valuable tool. For example, in 2,6-dichloropyridine (B45657), the two chlorine atoms have comparable reactivity, necessitating chemoselective transformations of bromo-chloro-pyridine intermediates to achieve the desired substitution pattern. rsc.org

Cross-Coupling Reactions for Pyridine-Pyrimidine Linkage Formation

The final and crucial step in the synthesis of 2-(4-Chloropyridin-2-yl)pyrimidine is the formation of the C-C bond between the pyridine and pyrimidine rings. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi.com In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyrimidine with a 4-chloropyridineboronic acid derivative, or vice versa. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. nih.govmdpi.com The choice of ligand can be critical for achieving high yields and selectivity, especially with challenging substrates like 2-pyridyl boron derivatives. nih.gov For instance, catalysts based on phosphite (B83602) or phosphine oxide ligands have shown high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov In some cases, ligand-free conditions can also be employed to achieve high selectivity. nih.govnih.gov

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, primarily used for forming carbon-nitrogen bonds. rsc.orgnwnu.edu.cn While not directly forming the pyridine-pyrimidine C-C bond, it is a crucial reaction for synthesizing precursors and analogues. For example, it can be used to introduce amino groups onto the pyridine or pyrimidine rings, which can then be further functionalized. nih.govnih.gov Nickel catalysts have also been employed for Buchwald-Hartwig aminations, for instance, in the reaction of pyrimidin-2-yl tosylates with various nitrogen nucleophiles. nwnu.edu.cn A notable application is the synthesis of pyrido[2,3-d]pyrimidines through a cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition. rsc.org

Table 3: Examples of Cross-Coupling Reactions for Pyridine-Pyrimidine Linkage

| Reaction Type | Coupling Partners | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 2-Pyridylboronate and Aryl/Heteroaryl Bromide | Pd2dba3 / Phosphite or Phosphine Oxide Ligand | 2-Aryl/Heteroaryl Pyridines | nih.gov |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine and Phenylboronic Acid | Various Pd catalysts | C4-Substituted Pyrimidines | mdpi.com |

| Buchwald-Hartwig Amination | β-Bromovinyl/aryl aldehydes and 6-Amino-1,3-dialkyluracils | Palladium catalyst | Pyrido[2,3-d]pyrimidines | rsc.org |

| Buchwald-Hartwig Amination | Pyrimidin-2-yl tosylates and Indole/Benzimidazole | Ni(dppp)Cl2 | C2-Substituted Pyrimidines | nwnu.edu.cn |

| Suzuki-Miyaura | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines and (Het)arylboronic acid | Pd(PPh3)4 | 2,4,6-Trisubstituted pyrido[2,3-d]pyrimidines | academie-sciences.fr |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed reactions have become a robust and versatile tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering milder reaction conditions and improved yields compared to traditional methods. researchgate.net The Ullmann-type reaction, a classic copper-catalyzed coupling method, is particularly relevant for the synthesis of biaryl compounds and their analogues, such as pyridinyl-pyrimidines. organic-chemistry.org

The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern variations of the Ullmann reaction often employ catalytic amounts of copper, along with various ligands and bases, to facilitate the transformation under more benign conditions. These reactions typically proceed through a catalytic cycle that may involve Cu(I)/Cu(III) or other copper oxidation states. organic-chemistry.orgbeilstein-journals.org

In the context of synthesizing pyridinyl-pyrimidine scaffolds, copper-catalyzed cross-coupling reactions are instrumental. For instance, the coupling of a halosubstituted pyridine with a pyrimidine derivative can be achieved using a copper catalyst. Research has shown that copper(I) iodide (CuI) is an effective catalyst for such transformations. researchgate.net The efficiency of these reactions can be significantly enhanced by the use of specific ligands, such as diamines, amino acids, or N,O-bidentate ligands, which stabilize the copper catalyst and promote the coupling process. researchgate.netresearchgate.net

A notable example is the synthesis of N-aryl-2-pyridones through a CuI-catalyzed coupling of 2-pyridones with aryl halides, where trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) was found to be a highly effective ligand. researchgate.net While not a direct synthesis of this compound, this illustrates the power of copper catalysis in coupling heterocyclic rings. The synthesis of indolizine (B1195054) derivatives through a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes further demonstrates the broad applicability of copper catalysis in constructing complex heterocyclic systems. rsc.org

Regioselective Synthesis of Chlorinated Pyridinyl-Pyrimidines

Achieving regioselectivity in the chlorination of pyridinyl-pyrimidine systems is a critical challenge in the synthesis of specifically substituted analogues like this compound. The electronic nature of both the pyridine and pyrimidine rings, as well as the directing effects of existing substituents, heavily influence the position of halogenation.

Several strategies have been developed to control the regioselectivity of chlorination on pyridine and pyrimidine rings. One approach involves the use of designed phosphine reagents. For example, modified phosphines can facilitate the chlorination of 2-substituted pyridines with high efficiency. nih.gov Another method utilizes Selectfluor in the presence of a chloride source like lithium chloride (LiCl) for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines under mild conditions. rsc.org The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material. rsc.org

In the case of pyrimidine derivatives, nucleophilic substitution reactions on 2,4-difunctionalized pyrimidines often show a preference for reaction at the 4-position. google.com However, achieving selective chlorination at a specific position on a pre-formed pyridinyl-pyrimidine scaffold can be more complex. A patent describes a method for the regioselective preparation of 2-amino-pyrimidines by reacting a pyrimidine with an amine in the presence of a non-nucleophilic base in a non-nucleophilic alcohol solvent. google.com

For imidazo[1,2-a]pyridines, a related heterocyclic system, regioselective chlorination has been achieved using dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane under mild conditions, avoiding the need for toxic reagents or metal catalysts. researchgate.net This electrophilic aromatic substitution proceeds with predictable regioselectivity. Similarly, hypervalent iodine(III) reagents have been used for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines in an aqueous medium. rsc.org

The synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides highlights the challenges of regioselectivity. In this case, the comparable reactivity of two chlorine atoms in 2,6-dichloropyridine C-nucleosides led to a lack of selectivity in nucleophilic substitutions. rsc.org To overcome this, a strategy based on the chemoselective transformation of bromo-chloro-iodopyridines was employed, where palladium-catalyzed cross-coupling reactions proceeded selectively at the position of the bromine atom. rsc.org These examples underscore the importance of carefully choosing reagents and reaction conditions to direct chlorination to the desired position on the heterocyclic core.

Novel and Emerging Synthetic Pathways for this compound Scaffolds

One emerging area is the direct C-H functionalization of pyridine and pyrimidine rings. While not a direct synthesis of the target molecule, copper-catalyzed C-H functionalization reactions have been successfully employed to construct various N-heterocycles. researchgate.net These methods offer an atom-economical approach by avoiding the need for pre-functionalized starting materials. For instance, copper-catalyzed oxidative cyclization has been used for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org

The synthesis of 4-chloropicolinonitrile from 4-chloropicolinamide serves as a key starting point for various 2-substituted pyridine derivatives. clockss.org This nitrile can then be converted to other functional groups, providing a versatile handle for further elaboration into more complex structures. For example, treatment with DBU can yield a methyl 4-chloropicolinimidate, a key intermediate for synthesizing a range of derivatives. clockss.org

Novel palladium-catalyzed cross-coupling reactions also represent a significant advancement. For example, the synthesis of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives was achieved through the reaction of 2,4,5-trichloropyrimidine (B44654) with various amines in the presence of a palladium catalyst. sci-hub.se This work highlights the potential for late-stage functionalization to create libraries of analogues for biological screening.

Furthermore, microwave and ultrasound-assisted organic synthesis are gaining traction as green and efficient methods for constructing heterocyclic systems. nih.gov These techniques can significantly reduce reaction times and improve yields. For example, the synthesis of fused pyrimidine derivatives has been achieved through cyclization reactions under microwave or ultrasonic irradiation. nih.gov

Mechanistic Investigations of Cyclization and Annulation Pathways

The formation of the pyrimidine ring in derivatives related to this compound often involves cyclization and annulation reactions. These pathways are critical for constructing the core heterocyclic structure.

One common strategy for pyrimidine synthesis is the [3+3] annulation of amidines with saturated ketones. rsc.org This method, often facilitated by a copper catalyst and an oxidant like 4-HO-TEMPO, proceeds through a cascade reaction. The proposed mechanism involves:

Oxidative Dehydrogenation: The saturated ketone undergoes oxidation to form an enone.

Annulation: The amidine then reacts with the enone in a Michael-type addition.

Cyclization and Aromatization: Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the pyrimidine ring. rsc.org

Another approach involves the reaction of carbonyl compounds with amidines in the presence of TEMPO and an iron(II) complex. The proposed mechanism follows a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. rsc.org

Furthermore, K2S2O8-facilitated oxidative annulation reactions have been utilized for the synthesis of 4-arylpyrimidines from acetophenone-formamide conjugates, showcasing another pathway for pyrimidine ring formation. rsc.org In some syntheses, a three-component reaction catalyzed by zinc chloride can yield 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org

The table below summarizes various synthetic methods for pyrimidine derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Key Reagents | Proposed Mechanistic Steps | Reference |

|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones, Cu-catalyst, 4-HO-TEMPO | Oxidative Dehydrogenation, Annulation, Cyclization, Oxidative Aromatization | rsc.org |

| Regioselective Reaction | Carbonyl Compounds, Amidines, TEMPO, Iron(II)-complex | TEMPO Complexation, Enamine Addition, α-Occupation, β-TEMPO Elimination, Cyclization | rsc.org |

| Oxidative Annulation | Acetophenone-formamide conjugates, K2S2O8 | Activation of formamide (B127407) conjugate followed by cyclization | rsc.org |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate, ZnCl2 | Formation of intermediates followed by cyclization | organic-chemistry.org |

Understanding Transition States and Reaction Intermediates in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the this compound scaffold. The Suzuki-Miyaura coupling, for instance, is widely used to introduce aryl or heteroaryl substituents at the chloro-position. The generally accepted mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, the chloropyridine moiety) to a Pd(0) complex. fiveable.me This is often the rate-determining step. youtube.com For electron-deficient aryl chlorides, this step is facilitated by back-donation from the palladium to the aryl ring, forming a stronger pre-reactive complex. acs.org Computational studies have shown that for substrates like phenyl chloride, the oxidative addition to a 12-electron [Pd(PPh3)] species has a lower energy transition state than the corresponding 14-electron [Pd(PPh3)2] complex. acs.org

Transmetalation: Following oxidative addition, the organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium(II) intermediate. libretexts.org Mechanistic studies suggest that for both Suzuki-Miyaura and Hiyama-Denmark couplings, the transmetalation intermediate is a monoligated L1Pd(II) species, regardless of the ligand's size. acs.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com The bulkiness of the phosphine ligands can influence the rate of this step, with bulkier ligands often promoting faster elimination. nih.gov

The nature of the ligands and the specific reaction conditions can significantly influence the selectivity and efficiency of these cross-coupling reactions. For instance, in the cross-coupling of 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand can promote selective reaction at the C4 position. nih.gov In contrast, ligand-free conditions can also enhance C4-selectivity in Suzuki couplings. nih.gov

The table below details the key steps and influential factors in palladium-catalyzed cross-coupling reactions relevant to this compound.

| Catalytic Step | Description | Key Intermediates/Transition States | Influential Factors | Reference |

|---|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Cl bond of the chloropyridine. | Pd(II) intermediate (e.g., ArPd(Cl)L2). | Ligand bulk and electronics, oxidation state of palladium. | acs.orgfiveable.me |

| Transmetalation | Transfer of the organic group from the coupling partner (e.g., organoboron) to the Pd(II) center. | Monoligated L1Pd(II) species. | Nature of the coupling partner and base. | acs.orglibretexts.org |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | cis-diorganopalladium(II) complex. | Ligand steric hindrance. | youtube.comnih.gov |

Reaction Kinetics and Thermodynamic Considerations in Pyridinyl-Pyrimidine Synthesis

The kinetics and thermodynamics of the synthesis of pyridinyl-pyrimidines are crucial for controlling reaction outcomes and optimizing yields. Kinetic studies can reveal the rate-determining steps and the influence of reactant concentrations and temperature on the reaction rate.

For palladium-catalyzed reactions, the oxidative addition step is often rate-limiting. youtube.com The rate of this step is influenced by the electronic nature of the aryl halide; electron-withdrawing groups on the pyridine ring can accelerate the reaction. fiveable.me

In the context of pyrimidine synthesis via cyclization, kinetic investigations can distinguish between different mechanistic pathways. For example, in the synthesis of certain pyridine N-oxides, kinetic measurements have shown that the reaction is autocatalytic, with nitrous acid acting as the catalyst. researchgate.net

Thermodynamic considerations determine the relative stability of reactants, intermediates, and products, thereby influencing the position of equilibrium. In some cases, a reaction may be under kinetic control, where the major product is the one formed fastest, or under thermodynamic control, where the most stable product predominates. For instance, in the synthesis of trifluoromethyl-containing myosmines, a kinetically controlled diastereomer is formed initially, which can then be epimerized to the thermodynamically more stable diastereomer. researchgate.net

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the provided search results, general principles of reaction kinetics and thermodynamics in heterocyclic synthesis apply. The choice of solvent, temperature, and catalyst can be manipulated to favor either kinetic or thermodynamic products.

The table below outlines key kinetic and thermodynamic factors in the synthesis of pyridinyl-pyrimidines.

| Factor | Influence on Reaction | Example | Reference |

|---|---|---|---|

| Reaction Rate | Determined by the slowest step (rate-determining step) in the reaction mechanism. | Oxidative addition is often the rate-determining step in Pd-catalyzed cross-coupling. | youtube.com |

| Kinetic vs. Thermodynamic Control | Determines the product distribution based on reaction conditions. Low temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product. | Formation of diastereomeric myosmines where one can be converted to the other. | researchgate.net |

| Catalyst Influence | Catalysts can alter the reaction mechanism and lower the activation energy, thereby increasing the reaction rate. | Autocatalysis by nitrous acid in pyridine N-oxide synthesis. | researchgate.net |

Physicochemical Properties

The physicochemical properties of 2-(4-chloropyridin-2-yl)pyrimidine are dictated by its molecular structure.

| Property | Value/Description |

| Molecular Formula | C₉H₆ClN₃ |

| Molecular Weight | 191.62 g/mol nih.gov |

| Appearance | Likely a solid at room temperature. |

| Solubility | The presence of nitrogen atoms in both rings suggests some solubility in polar solvents. The pyridinyl substituent is known to improve aqueous solubility compared to phenyl groups due to potential hydrogen bonding. |

| Lipophilicity (logP) | The predicted XlogP value is 1.5, indicating moderate lipophilicity. uni.lu |

| Reactivity | The chlorine atom at the 4-position of the pyridine (B92270) ring is a primary site for nucleophilic substitution reactions. The electron-deficient nature of both heterocyclic rings makes them susceptible to nucleophilic attack, particularly at positions 2, 4, and 6 of the pyrimidine (B1678525) ring. semanticscholar.org |

This table is generated based on predicted data and information from similar compounds.

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyridine (B92270) ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiols, to generate a library of new derivatives. For example, reaction with an amine in the presence of a base can lead to the corresponding 4-aminopyridine (B3432731) derivative. mdpi.com

Cross-Coupling Reactions

The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules with tailored properties. For instance, a Suzuki coupling with an arylboronic acid would yield a 4-arylpyridine derivative.

N-Oxidation and Quaternization

The nitrogen atoms in both the pyridine and pyrimidine (B1678525) rings can be oxidized to form N-oxides or quaternized with alkylating agents. These transformations can alter the electronic properties and reactivity of the heterocyclic rings, opening up new avenues for further functionalization. For example, quaternization of the pyridine nitrogen can activate the ring towards nucleophilic attack. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 2 4 Chloropyridin 2 Yl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent framework of a molecule in solution. For 2-(4-Chloropyridin-2-yl)pyrimidine, 1H and 13C NMR would provide the primary evidence for its structural integrity.

1H NMR spectra would be expected to show distinct signals for each of the six aromatic protons. The chemical shifts (δ) would be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. Protons on the pyrimidine (B1678525) ring would likely appear at different chemical shifts than those on the pyridine (B92270) ring. Coupling patterns (spin-spin splitting) would reveal the connectivity of the protons, allowing for unambiguous assignment of each signal to its specific position on the rings.

13C NMR spectroscopy would complement the proton data by identifying all nine carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons adjacent to the ring nitrogens would exhibit characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH and quaternary carbons.

2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for assembling the complete molecular structure. COSY spectra would establish proton-proton correlations within the same ring system, while HSQC would link each proton to its directly attached carbon atom. HMBC is particularly powerful as it reveals longer-range correlations between protons and carbons (typically over two to three bonds), which would definitively connect the pyridine and pyrimidine rings.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

FT-IR and Raman spectra of this compound would display characteristic bands corresponding to the stretching and bending modes of its functional groups. Key expected vibrations would include:

C-H stretching modes of the aromatic rings.

C=N and C=C stretching vibrations within the pyridine and pyrimidine rings.

Ring breathing modes, which are often strong in Raman spectra.

C-Cl stretching vibration, which typically appears in the lower frequency region of the spectrum.

In-plane and out-of-plane C-H bending vibrations.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful; vibrations that are strong in Raman may be weak in IR, and vice-versa, allowing for a more complete vibrational analysis.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the conjugated π-system extending across both aromatic rings would give rise to characteristic absorption bands. The spectrum would likely be dominated by π → π* transitions. The position of the maximum absorption (λmax) and the molar absorptivity (ε) would be sensitive to the solvent polarity. Analysis of these transitions helps in understanding the extent of electronic conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to gently ionize the molecule, typically forming a protonated molecule [M+H]+. This would allow for the determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C9H6ClN3) with a high degree of confidence. The predicted monoisotopic mass for the protonated molecule [M+H]+ is 192.03230 Da. uni.lu By analyzing the isotopic pattern, particularly the ratio of the M and M+2 peaks, the presence of one chlorine atom can be confirmed. Further fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing fragmentation to study the resulting daughter ions, providing additional structural information.

| Predicted Adduct | m/z (mass-to-charge ratio) |

| [M+H]+ | 192.03230 |

| [M+Na]+ | 214.01424 |

| [M-H]- | 190.01774 |

| [M]+ | 191.02447 |

| This table is based on predicted data from PubChemLite. uni.lu |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction (SCXRD). beilstein-journals.org If suitable single crystals of this compound can be grown, SCXRD analysis would provide precise information on bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the pyridine and pyrimidine rings and reveal the relative orientation of the two rings with respect to each other. Furthermore, it would provide the basis for a detailed analysis of the crystal packing and intermolecular interactions.

Analysis of Supramolecular Interactions in Crystalline States (Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal lattice is governed by non-covalent intermolecular forces. Analysis of the crystal structure obtained from SCXRD would allow for a detailed study of these supramolecular interactions. For this compound, potential interactions include:

Hydrogen Bonding: Weak C-H···N hydrogen bonds may form between the aromatic C-H donors and the nitrogen atoms of adjacent pyridine or pyrimidine rings. google.com

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be parallel-displaced or T-shaped and are crucial for stabilizing the crystal structure. psu.edu

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

Understanding these interactions is key to the field of crystal engineering, as they dictate the physical properties of the solid material.

Computational and Theoretical Investigations of 2 4 Chloropyridin 2 Yl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a primary method for investigating the electrochemical and structural features of various compounds through computer-based calculations. acs.org It is employed to determine electronic and geometric properties by modeling the electron density. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and predict a range of properties. mdpi.comnih.gov For complex molecules, these calculations can confirm stable geometries and provide a foundation for further analysis. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and ionization potential. youtube.comlibretexts.org Conversely, the LUMO is an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. schrodinger.com A small gap indicates the molecule is more reactive and can be easily polarized. researchgate.net

In computational studies of related heterocyclic systems, DFT calculations are used to determine these orbital energies. For instance, in a study of pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap was calculated to understand charge transfer within the molecule. researchgate.net The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For example, in many pyridine (B92270) and pyrimidine compounds, the HOMO is often distributed over the π-systems of the rings, while the LUMO may be localized on specific atoms or bonds, indicating their role in electronic transitions. acs.orgwuxiapptec.com

Global reactivity descriptors, which provide further insight into chemical behavior, can be calculated from HOMO and LUMO energies.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. acs.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the theoretical formulas used to calculate various quantum chemical parameters from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netbhu.ac.in The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to represent different charge regions.

Typically, MEP maps use a color spectrum where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.netnih.gov

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. researchgate.netnih.gov

Green represents areas of neutral or near-zero potential. researchgate.net

For a molecule like 2-(4-Chloropyridin-2-yl)pyrimidine, an MEP analysis would likely reveal negative potential (red/yellow) around the nitrogen atoms of both the pyridine and pyrimidine rings due to their lone pair electrons, identifying them as sites for protonation and coordination with electrophiles. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the rings. The chlorine atom would also influence the electrostatic potential distribution. This visual representation provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. bhu.ac.innih.gov

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the chemist's familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This analysis provides detailed insights into the charge distribution on individual atoms (natural population analysis or NPA), hybridization, and the nature of bonding and intermolecular interactions. acs.orguni-muenchen.de

In heterocyclic systems like this compound, NBO analysis can quantify the polarity of bonds, such as the C-Cl and C-N bonds, and detail the charge transfer between the pyridine and pyrimidine rings. For related pyrimidine derivatives, NBO calculations have been used to confirm the existence of non-covalent interactions and to understand intramolecular charge transfer. acs.orgresearchgate.net The analysis provides a quantitative picture of electron density distribution, which complements the qualitative view offered by MEP maps. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking interactions, are crucial for determining the supramolecular structure and crystal packing of molecules. researchgate.netnih.gov NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a computational technique used to visualize and characterize these weak interactions. nih.govscispace.com

The NCI method generates 3D isosurfaces that highlight regions of space where non-covalent interactions occur. The nature and strength of these interactions are distinguished by color-coding the isosurfaces based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals interactions.

Red isosurfaces signify strong, repulsive steric clashes. scispace.com

For molecules containing aromatic rings like this compound, NCI analysis can reveal C-H···π interactions, π-π stacking between rings, and halogen bonds involving the chlorine atom. researchgate.net Such analyses have been successfully applied to other pyrimidine-containing compounds to understand how weak interactions stabilize their crystal structures. researchgate.netrsc.org

Theoretical Vibrational Frequencies and Optimal Geometric Parameters

DFT calculations are widely used to predict the optimal geometric parameters (bond lengths and angles) and theoretical vibrational frequencies of molecules in the gas phase. nih.gov The calculated geometry corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.com

Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental data. nih.gov To improve agreement, calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and the approximations inherent in the computational method. nih.govcore.ac.uk This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule, such as C-H stretching, ring breathing, and C-Cl vibrations. nih.govcore.ac.uk

In studies of similar molecules like 4-phenylpyrimidine (B189444), DFT calculations at the B3LYP/6-311++G(d,p) level have provided bond lengths and angles that are in good agreement with experimental X-ray diffraction data, validating the computational model. nih.gov

Table 2: Representative Theoretical Geometric Parameters for a Pyrimidine-Pyridine System

| Parameter | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |

| Phenyl-Pyrimidine | C-C | 1.484 | - |

| Pyrimidine Ring | N1-C4 | 1.345 | - |

| Pyrimidine Ring | N1-C12 | 1.331 | - |

| Pyrimidine Ring | C-C | 1.387 - 1.395 | - |

| Phenyl Ring | C-C | 1.392 - 1.398 | - |

| Ring Angles | C-C-C | - | 118° - 121° |

| Hydrogen Bonds | C-H | 1.082 - 1.087 | - |

Note: This table shows representative calculated geometric parameters for 4-phenylpyrimidine (4-PPy) obtained by the B3LYP/6-311++G(d,p) method, as an illustrative example for a related molecular structure. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation approaches, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules. These simulations can model the conformational stability of a compound in different environments (e.g., in solution) and its interactions with other molecules over time.

For a compound like this compound, molecular modeling is particularly relevant in the context of drug design and materials science. For instance, molecular docking, a key modeling technique, simulates how a small molecule (ligand) binds to the active site of a large biomolecule like a protein or enzyme. mdpi.com Such studies are used to predict binding affinity and orientation, providing insights into potential biological activity. Several pyrimidine and pyridine derivatives have been investigated as inhibitors for various kinases and proteases using this approach. researchgate.netsci-hub.se Although specific simulation studies on this compound are not detailed in the available literature, the methodologies are well-established for this class of compounds.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, where the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target is identified. For derivatives containing the this compound scaffold, this approach has been instrumental in predicting potential biological targets and designing novel, more potent ligands.

For instance, in the development of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, pharmacophore models have been established. These models typically highlight four key features for effective inhibition: a heteroaromatic system, a spacer moiety, a hydrogen bond donor/acceptor (HBD/HBA) pharmacophore, and a hydrophobic tail. nih.gov These features are designed to occupy the hinge region, linker region, the DFG motif, and the allosteric pocket of the ATP-binding site of VEGFR-2, respectively. nih.gov

Similarly, pharmacophore mapping has been used to predict that certain pyrazolo[1,5-a]pyrimidine-based compounds, which may share structural similarities with this compound derivatives, could act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. dntb.gov.ua Ligand-based drug design has also guided the development of inhibitors for other targets, including the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand the interactions between small molecules like this compound derivatives and their protein targets at a molecular level.

Studies have shown that derivatives of this compound can effectively bind to various kinases. For example, docking studies have supported the binding of pyrazolo[1,5-a]pyrimidine (B1248293) compounds to ERK2, p38α, and JNK3, with a particularly high complementarity to JNK3. dntb.gov.ua In the context of cancer, thieno[2,3-d]pyrimidine (B153573) derivatives have been docked into the active site of VEGFR-2. One promising inhibitor, compound 18 , demonstrated a high binding score of -22.71 kcal/mol, which was superior to the reference drug sorafenib (B1663141) (-21.77 kcal/mol). nih.gov

Furthermore, molecular docking has been employed to investigate the binding of pyrimidine and pyridine derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), both in its wild-type (WT) and mutant (T790M) forms. nih.gov In the pursuit of novel antitubercular agents, 2-aminopyrimidine (B69317) derivatives have been docked with M. tuberculosis DNA gyrase. imist.ma Additionally, docking studies have explored the interactions of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives with the transient receptor potential vanilloid 1 (TRPV1) channel, a target for pain and inflammation. researchgate.net

The following table summarizes the binding energies of some thieno[2,3-d]pyrimidine derivatives against the VEGFR-2 enzyme as determined by molecular docking simulations. nih.gov

| Compound | Binding Score (kcal/mol) |

| 18 | -22.71 |

| Sorafenib (Reference) | -21.77 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. This method complements the static picture provided by molecular docking.

MD simulations have been crucial in validating the stability of the interactions between this compound derivatives and their targets. For instance, MD simulations of the VEGFR-2-18 complex were performed to assess the structural and energetic features of their interaction, confirming the stability of the docked pose. nih.govrsc.org These simulations can reveal key insights into how the ligand binding affects the protein's dynamics. For example, machine learning-augmented MD simulations have been used to study the dissociation of small molecule activators from the ZTP riboswitch, providing a deeper understanding of the ligand binding kinetics and their impact on riboswitch activation. biorxiv.org

In another study, MD simulations were conducted on novel pyrazole-containing imide derivatives to explore their most likely binding mode with Hsp90α, a chaperone protein implicated in cancer. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone and side-chain atoms are often analyzed to assess the stability of the complex. researchgate.net Similarly, MD simulations have been used to study the binding of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to cyclin-dependent kinases (CDK2, CDK4, and CDK6), providing insights that go beyond what can be learned from 3D-QSAR alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to derivatives related to this compound. For example, significant 3D-QSAR models were developed for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives as TRPV1 antagonists. These models showed a strong correlation between the experimental and predicted activities, with a Q² of 0.715 and an R² of 0.988, indicating good predictive power. researchgate.net The models highlighted the importance of electrostatic, hydrophobic fields, and hydrogen bond acceptors for biological activity. researchgate.net

In another study, 2D and 3D-QSAR analyses were performed on a series of 3,5-bipyridinyl-1H-pyrazole derivatives to understand their anticonvulsant activity. The 3D-QSAR model, developed using the k-nearest neighbor molecular field analysis (kNN-MFA), yielded a statistically significant q² value of 0.9419, confirming the crucial role of the 3,5-bipyridinyl-1H-pyrazole core for the observed activity. researchgate.net Furthermore, 3D-QSAR studies have been conducted on L-carvone-based pyrazole-oxime ester compounds to investigate their antifungal properties. tandfonline.com

The following table presents the statistical parameters of a 3D-QSAR model developed for TRPV1 antagonists. researchgate.net

| Parameter | Value |

| Q² | 0.715 |

| R² | 0.988 |

| SEE | 0.048 |

Coordination Chemistry and Ligand Design with 2 4 Chloropyridin 2 Yl Pyrimidine

Design Principles for Pyridinyl-Pyrimidine Ligands

The design of pyridinyl-pyrimidine ligands is guided by several key principles aimed at creating molecules with specific coordination properties and functionalities. These ligands are of significant interest in supramolecular chemistry and materials science due to their ability to form well-defined metal complexes.

A crucial aspect of the design is the strategic placement of nitrogen atoms within the two interconnected heterocyclic rings. The pyridine (B92270) and pyrimidine (B1678525) moieties offer distinct coordination sites, and their relative orientation influences the geometry of the resulting metal complexes. nih.gov The lone pair electrons on the nitrogen atoms are available for coordination with metal ions, as they are not part of the aromatic system. nih.gov

Flexibility versus rigidity is another important consideration. While rigid ligands can lead to predictable and ordered supramolecular structures, flexible ligands can adapt to different metal ions and coordination environments, resulting in a variety of fascinating structural topologies. tubitak.gov.tr The design of ligands like those based on a pyridine-pyrimidine-pyridine (py-pym-py) core can result in systems that adopt specific conformations, such as a "U" shape, due to the repulsion between the lone pairs of the nitrogen atoms. beilstein-journals.org This pre-organization can be exploited for the selective binding of guests or for creating switchable molecular systems. beilstein-journals.org

Furthermore, the introduction of substituents onto the pyridinyl or pyrimidine rings can fine-tune the electronic properties and steric hindrance of the ligand. nih.gov For example, electron-donating or electron-withdrawing groups can alter the basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. acs.org The synthesis of such ligands often involves cross-coupling reactions, such as the Stille coupling, to connect the pyridine and pyrimidine building blocks. researchgate.net

Synthesis and Characterization of Metal Complexes of Pyridinyl-Pyrimidine Derivatives

The synthesis of metal complexes involving pyridinyl-pyrimidine derivatives like 2-(4-Chloropyridin-2-yl)pyrimidine typically involves the reaction of the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iqnih.gov The resulting complexes can be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

Common methods for synthesizing these complexes include solution-based approaches where the ligand and metal salt are mixed, often with heating, to facilitate the coordination reaction. nih.govarabjchem.org The choice of solvent is crucial and can influence the final structure of the complex. The molar ratio of the ligand to the metal ion is also a critical parameter that can be adjusted to obtain complexes with different stoichiometries. cu.edu.eg

Characterization of the synthesized complexes relies on a suite of spectroscopic and analytical methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds in the pyridine and pyrimidine rings. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand and can indicate how the electronic environment of the protons and carbons changes upon complexation. cu.edu.egscirp.org

UV-Visible Spectroscopy: This method is employed to study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding. uobaghdad.edu.iqcu.edu.eg

Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula. uobaghdad.edu.iq

The table below summarizes the characterization data for a representative metal complex of a pyridinyl-pyrimidine derivative.

| Technique | Observation | Interpretation |

| FT-IR | Shift in ν(C=N) band to higher frequencies | Coordination of the pyridine nitrogen to the metal center. scirp.org |

| 1H NMR | Downfield shift of pyridine proton signals | Change in the electronic environment upon complexation. scirp.org |

| UV-Vis | Appearance of new absorption bands | Ligand-to-metal charge transfer transitions. cu.edu.eg |

| X-ray Crystallography | Determined bond lengths and angles | Confirmed coordination geometry. tubitak.gov.tr |

Investigation of Ligand Binding Modes and Coordination Geometries

The way in which this compound and its derivatives bind to metal ions, known as the binding mode, and the resulting three-dimensional arrangement of the ligand around the metal center, or coordination geometry, are fundamental aspects of their coordination chemistry. These features are influenced by the nature of the metal ion, the ligand itself, and the reaction conditions.

Pyridinyl-pyrimidine ligands can act as bidentate ligands, coordinating to a metal ion through one nitrogen atom from the pyridine ring and one from the pyrimidine ring. tubitak.gov.tr This chelation results in the formation of a stable five-membered ring with the metal ion. However, depending on the specific ligand and metal, other binding modes are possible. For instance, the ligand could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The coordination geometry of the resulting metal complexes can vary significantly. Common geometries observed for complexes with pyridinyl-pyrimidine ligands include octahedral, tetrahedral, and square planar. uobaghdad.edu.iqmdpi.com The preferred geometry is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. For example, lanthanide complexes with pyridyl-based ligands can display coordination numbers ranging from eight to ten, resulting in geometries such as a triangular dodecahedron or a square antiprism. mdpi.com

The study of these binding modes and geometries is often accomplished through single-crystal X-ray diffraction, which provides definitive structural information. tubitak.gov.tr Spectroscopic techniques such as FT-IR and NMR can also provide valuable clues about the coordination environment. scirp.org Computational methods, like Density Functional Theory (DFT), are increasingly used to model and predict the structures and properties of these complexes. acs.org

Supramolecular Assembly and Self-Organization in Metal-Ligand Systems

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding the assembly of complex architectures from this compound and metal ions. The process by which these components spontaneously form ordered structures is known as self-assembly or self-organization. tubitak.gov.tracs.org

The formation of these supramolecular assemblies is driven by the coordination bonds between the ligand and the metal ion, as well as by weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgconicet.gov.ar These interactions work in concert to direct the formation of specific and often intricate structures, ranging from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. tubitak.gov.trresearchgate.net

A key factor in the self-assembly process is the "information" encoded within the structure of the ligand and the coordination preferences of the metal ion. tubitak.gov.tr For instance, the geometry of the ligand, its flexibility, and the positioning of its donor atoms will dictate how it can interact with metal ions to form larger structures. The choice of metal ion is also critical, as different metals have different preferred coordination numbers and geometries, which will influence the final architecture of the assembly. tubitak.gov.tr

The study of these self-organized systems is crucial for the development of new functional materials. Metal-organic frameworks (MOFs), which are a class of coordination polymers, are a prime example of materials designed using these principles, with potential applications in gas storage, separation, and catalysis. The self-assembly of metal-ligand systems on surfaces is another area of active research, with the goal of creating functional nanodevices. conicet.gov.ar

Potential Catalytic Applications of Metal-Pyridinyl-Pyrimidine Complexes

Metal complexes derived from pyridinyl-pyrimidine ligands, including those related to this compound, have shown promise in the field of catalysis. The combination of a metal center with a tunable ligand scaffold provides a platform for designing catalysts for a variety of chemical transformations.

The catalytic activity of these complexes often arises from the ability of the metal center to activate substrates and the ligand's role in modulating the reactivity and stability of the catalytic species. rsc.org For example, metal-pyridonate complexes, which share structural similarities with pyridinyl-pyrimidine complexes, have been successfully used in hydrofunctionalization reactions. rsc.org In these systems, the cooperativity between the metal center and the ligand is critical for high catalytic performance. rsc.org

Palladium complexes with pyridine-based ligands have been shown to be effective catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The electronic properties of the pyridine ligand can influence the efficiency of the catalyst. acs.org

Furthermore, manganese complexes with pyridine-containing ligands have been investigated for the synthesis of N-heterocyclic compounds like pyrimidines and quinolines through dehydrogenative coupling reactions. bohrium.com The development of catalysts based on earth-abundant and less toxic metals like manganese is a key goal in sustainable chemistry. bohrium.com

The potential catalytic applications of metal-pyridinyl-pyrimidine complexes are diverse and continue to be an active area of research. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's properties to achieve high activity and selectivity for specific reactions.

Future Directions and Grand Challenges in 2 4 Chloropyridin 2 Yl Pyrimidine Research

Development of More Efficient and Sustainable Synthetic Routes

The development of novel, efficient, and environmentally benign synthetic methodologies for 2-(4-Chloropyridin-2-yl)pyrimidine and its derivatives is a paramount objective. Current synthetic strategies often involve multi-step processes with the use of hazardous reagents and solvents. Future research will likely focus on the following areas:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) and pyrimidine (B1678525) rings would offer a more atom-economical and step-efficient approach to a diverse range of derivatives. Metal-free catalytic systems are also being explored to enhance the sustainability of these processes. rsc.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly reproducible production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Multicomponent Reactions: Designing one-pot, multicomponent reactions will be crucial for rapidly generating libraries of complex pyridinyl-pyrimidine derivatives. organic-chemistry.org This approach significantly reduces waste and purification steps compared to traditional linear syntheses. organic-chemistry.org

Green Chemistry Principles: A strong emphasis will be placed on incorporating green chemistry principles, such as the use of renewable starting materials, biodegradable solvents, and energy-efficient reaction conditions. For instance, ultrasound-assisted synthesis has shown promise in accelerating reactions and improving yields. organic-chemistry.org

Recent advancements have already demonstrated the potential of these approaches. For example, a single-step synthesis of pyrimidine analogs from N-vinyl amides has been developed using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (B1165640) for amide activation. nih.gov Another innovative method involves a K2S2O8-facilitated oxidative annulation reaction with formamide (B127407) to produce 4-arylpyrimidines. rsc.org Furthermore, the synthesis of polysubstituted pyrimidines has been achieved through a base-facilitated intermolecular oxidative C-N bond fabrication using oxygen as the sole oxidant, highlighting a move towards more sustainable practices. rsc.org

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and optimization of this compound-based compounds. The following computational strategies are expected to be at the forefront:

Quantum Mechanics (QM) Calculations: High-level QM calculations will be employed to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Density functional theory (DFT) is a powerful tool for calculating electron density distribution, which can identify electrophilic sites for reactions like nucleophilic substitution.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the conformational dynamics and binding interactions of these molecules with biological targets. This information is critical for understanding their mechanism of action and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models will enable the prediction of biological activity and physicochemical properties of novel derivatives, thereby prioritizing synthetic efforts. These models learn the relationships between chemical structures and biological activities. mdpi.com

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.03230 | 136.2 |

| [M+Na]+ | 214.01424 | 146.7 |

| [M-H]- | 190.01774 | 138.7 |

| [M+NH4]+ | 209.05884 | 152.2 |

| [M+K]+ | 229.98818 | 141.5 |

| [M+H-H2O]+ | 174.02228 | 127.4 |

| [M+HCOO]- | 236.02322 | 153.3 |

| [M+CH3COO]- | 250.03887 | 149.2 |

| [M+Na-2H]- | 211.99969 | 145.9 |

| [M]+ | 191.02447 | 137.2 |

| [M]- | 191.02557 | 137.2 |

Exploration of Novel Biological Targets and Therapeutic Areas through Rational Design

The pyridinyl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Future research will focus on the rational design of derivatives to explore new therapeutic avenues:

Kinase Inhibition: While pyridinyl-pyrimidines have been explored as kinase inhibitors, there remains a vast landscape of unexplored kinases involved in various diseases, including cancer and inflammatory disorders. nih.gov Structure-based drug design, guided by X-ray crystallography and computational modeling, will be instrumental in developing highly selective kinase inhibitors. nih.gov

Targeting Protein-Protein Interactions (PPIs): The development of small molecules that can modulate PPIs is a significant challenge in drug discovery. The pyridinyl-pyrimidine scaffold provides a versatile platform for designing molecules that can disrupt disease-relevant PPIs.

Anti-Infective Agents: The emergence of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. Pyridinyl-pyrimidine derivatives have shown promise as antibacterial and antiviral agents, and further exploration in this area is warranted. clockss.org

Neurological Disorders: There is a growing interest in developing pyridinyl-pyrimidine-based compounds for the treatment of neurological disorders, leveraging their ability to cross the blood-brain barrier and interact with central nervous system targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyridinyl-Pyrimidine Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is set to revolutionize the field. pitt.edubohrium.com For pyridinyl-pyrimidine research, this integration will manifest in several ways:

De Novo Drug Design: Generative AI models can design novel pyridinyl-pyrimidine derivatives with desired properties, expanding the chemical space beyond what is achievable through traditional methods. pitt.edu

Predictive Analytics: ML algorithms can analyze large datasets of chemical structures and biological activities to predict the efficacy and potential off-target effects of new compounds, accelerating the identification of promising drug candidates. mdpi.comopendentistryjournal.com

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and assist in planning the most efficient synthetic routes, saving time and resources in the laboratory.

Multi-Omics Data Analysis: AI and ML are crucial for analyzing complex multi-omics data to identify novel biomarkers and therapeutic targets for pyridinyl-pyrimidine-based interventions. opendentistryjournal.com

The integration of AI is redefining the traditional drug discovery pipeline by accelerating discovery, optimizing drug efficacy, and minimizing toxicity. researchgate.net

Fundamental Investigations into Reactivity and Selectivity for Complex Derivatizations

A deeper understanding of the fundamental reactivity and selectivity of the this compound core is essential for the synthesis of more complex and functionally diverse derivatives. Future research in this area will involve:

Mechanistic Studies: Detailed mechanistic investigations of key reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, will provide insights into the factors that govern regioselectivity and stereoselectivity.

Development of Novel Activating Groups: Exploring new activating groups on the pyridine or pyrimidine ring can modulate the reactivity of the scaffold and enable previously inaccessible transformations.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex pyridinyl-pyrimidine derivatives will allow for the rapid diversification of lead compounds and the exploration of structure-activity relationships.

Recent studies have shown that pyridyl pyrimidylsulfones can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions, offering a versatile method for creating new C-C bonds. acs.org This approach allows for further elaboration of the pyridine ring, expanding the diversity of potential compounds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.